molecular formula C16H13NO6S B13964634 Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate

Cat. No.: B13964634
M. Wt: 347.3 g/mol
InChI Key: MAQWCDYCXJXWQU-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is a benzoate ester derivative featuring a thioether linkage (S-) at the 4-position of the benzene ring and a nitro (-NO₂) group at the 3-position. The compound’s structure includes two ester moieties: one at the para-position of the benzene core and another on the adjacent aromatic ring.

Properties

Molecular Formula

C16H13NO6S

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 4-(2-methoxycarbonylphenyl)sulfanyl-3-nitrobenzoate

InChI

InChI=1S/C16H13NO6S/c1-22-15(18)10-7-8-14(12(9-10)17(20)21)24-13-6-4-3-5-11(13)16(19)23-2/h3-9H,1-2H3

InChI Key

MAQWCDYCXJXWQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 2-(methoxycarbonyl)phenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-aminobenzoate.

    Reduction: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a benzoate ester backbone with several sulfonylurea herbicides listed in Pesticide Chemicals Glossary (2001) . Key differences lie in the substituents and functional groups:

Compound Name Key Substituents Functional Groups Primary Use
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate (Target) Thioether (S-), Nitro (-NO₂), Two methoxycarbonyl (-COOCH₃) groups Ester, Thioether, Nitro Not explicitly documented
Metsulfuron-methyl Sulfonylurea bridge, 4-methoxy-6-methyl-1,3,5-triazin-2-yl group Sulfonamide, Triazine, Urea Herbicide (ALS inhibitor)
Ethametsulfuron-methyl Sulfonylurea bridge, 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl group Sulfonamide, Triazine, Urea Herbicide (ALS inhibitor)
Triflusulfuron-methyl Sulfonylurea bridge, 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl Sulfonamide, Triazine, Urea, Trifluoroethyl Herbicide (ALS inhibitor)
Key Observations:

Functional Group Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring and sulfonamide bridge. Instead, it features a thioether and nitro group, which may alter its mode of action.

Electron Effects : The nitro group’s strong electron-withdrawing nature could reduce the compound’s stability under basic conditions compared to sulfonylureas, which rely on sulfonamide groups for herbicidal activity .

Mechanistic Implications

Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Their efficacy stems from the sulfonylurea bridge and triazine ring, which enable precise binding to ALS . In contrast, the target compound’s nitro and thioether groups suggest alternative reactivity:

  • The thioether could undergo metabolic oxidation to sulfoxide or sulfone derivatives, altering bioavailability.

Physicochemical and Environmental Behavior

  • Stability : Nitro groups are generally resistant to hydrolysis but may degrade under UV light, whereas sulfonylureas are prone to alkaline hydrolysis .
  • Persistence : Thioether-containing compounds often exhibit moderate environmental persistence, while sulfonylureas are designed for low application rates and rapid degradation.

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